Ribavirina monofosfato

Descripción general

Descripción

La ribavirina monofosfato es un análogo de nucleósido sintético derivado de la ribavirina, un agente antiviral de amplio espectro. La this compound es conocida por sus propiedades antivirales y se utiliza en el tratamiento de diversas infecciones virales, incluidas la hepatitis C y las fiebres hemorrágicas virales. Es un análogo de la guanosina que interfiere con la síntesis de ARN viral, inhibiendo así la replicación viral .

Aplicaciones Científicas De Investigación

La ribavirina monofosfato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los análogos de nucleósidos y sus propiedades químicas.

Biología: La this compound se utiliza para estudiar los mecanismos de replicación viral y los efectos de los agentes antivirales sobre la síntesis de ARN viral.

Medicina: Se utiliza en el tratamiento de la hepatitis C y las fiebres hemorrágicas virales. .

Mecanismo De Acción

La ribavirina monofosfato ejerce sus efectos antivirales a través de varios mecanismos:

Inhibición de la inosina monofosfato deshidrogenasa (IMPDH): La this compound inhibe la IMPDH, una enzima involucrada en la síntesis de nucleótidos de guanina. .

Incorporación al ARN viral: La this compound puede incorporarse al ARN viral, provocando mutaciones que deterioran la replicación viral.

Inhibición de la polimerasa viral: La this compound inhibe la ARN polimerasa viral, evitando la síntesis de ARN viral.

Safety and Hazards

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .

Direcciones Futuras

In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .

Análisis Bioquímico

Biochemical Properties

Ribavirin monophosphate acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By mimicking inosine 5′-monophosphate, ribavirin monophosphate inhibits IMPDH, leading to a decrease in intracellular guanosine triphosphate (GTP) levels. This reduction in GTP pools limits viral protein synthesis and replication of viral genomes . Additionally, ribavirin monophosphate interacts with adenosine kinase, which phosphorylates ribavirin to its mono-, di-, and triphosphate forms .

Cellular Effects

Ribavirin monophosphate exerts extensive effects on various cell types and cellular processes. Upon cellular entry, it is phosphorylated to its active forms, which interfere with viral and cellular gene expression. Ribavirin monophosphate disrupts cell signaling pathways, including those involving inosine monophosphate dehydrogenase and guanosine triphosphate, leading to altered gene expression and cellular metabolism . It also induces mutagenesis in viral RNA, contributing to its antiviral efficacy .

Molecular Mechanism

The molecular mechanism of ribavirin monophosphate involves multiple pathways. It inhibits inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . Ribavirin monophosphate also interferes with viral RNA polymerases, leading to the incorporation of erroneous nucleotides into viral RNA, causing lethal mutagenesis . Additionally, it disrupts the capping of viral mRNA, further inhibiting viral protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribavirin monophosphate change over time. It has been observed that ribavirin monophosphate is stable and maintains its antiviral activity for extended periods. Prolonged exposure can lead to the development of resistance in some viral strains . Long-term studies have shown that ribavirin monophosphate can cause persistent alterations in cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of ribavirin monophosphate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces disease severity. At high doses, ribavirin monophosphate can cause toxic effects, including hemolytic anemia and teratogenicity . Threshold effects have been observed, where low doses are insufficient to achieve antiviral efficacy, while high doses increase the risk of adverse effects .

Metabolic Pathways

Ribavirin monophosphate is involved in several metabolic pathways. It undergoes phosphorylation by adenosine kinase to form ribavirin monophosphate, which is further phosphorylated to ribavirin diphosphate and ribavirin triphosphate . These phosphorylated forms inhibit inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . Ribavirin monophosphate can also be degraded via deribosylation and amide hydrolysis to yield triazole carboxylic acid .

Transport and Distribution

Ribavirin monophosphate is transported and distributed within cells and tissues through specific transporter proteins, including equilibrative nucleoside transporter 1 (ENT1), equilibrative nucleoside transporter 2 (ENT2), concentrative nucleoside transporter 2 (CNT2), multidrug resistance-associated protein 4 (MRP4), and multidrug resistance-associated protein 5 (MRP5) . These transporters facilitate the uptake and accumulation of ribavirin monophosphate in erythrocytes and other cells, where it exerts its antiviral effects .

Subcellular Localization

Upon cellular entry, ribavirin monophosphate is phosphorylated and accumulates in various subcellular compartments. It is primarily localized in the cytoplasm, where it interacts with inosine monophosphate dehydrogenase and other enzymes involved in nucleotide metabolism . Ribavirin monophosphate can also disrupt the localization and function of eukaryotic translation initiation factor 4E (eIF4E), affecting mRNA translation and nucleocytoplasmic transport .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ribavirina monofosfato se sintetiza mediante la fosforilación de la ribavirina. El proceso implica el uso de adenosina quinasa, que fosforila la ribavirina a su forma monofosfato. Esta reacción generalmente ocurre intracelularmente . Otro método implica el uso de la uridina-citidina quinasa-1 humana (UCK-1) para la fosforilación de la ribavirina .

Métodos de producción industrial

En entornos industriales, la this compound se produce a través de una serie de reacciones químicas que garantizan un alto rendimiento y pureza. El proceso implica el uso de enzimas y reactivos específicos para facilitar la fosforilación de la ribavirina. Los métodos de producción industrial están diseñados para ser eficientes y rentables, asegurando que el compuesto esté disponible para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones

La ribavirina monofosfato sufre diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden alterar la estructura de la this compound, afectando sus propiedades antivirales.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Los agentes reductores como el borohidruro de sodio se utilizan en las reacciones de reducción.

Reactivos de sustitución: Se utilizan varios nucleófilos y electrófilos en las reacciones de sustitución para modificar la estructura de la this compound.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diferentes formas fosforiladas de ribavirina, como la ribavirina difosfato y la ribavirina trifosfato. Estos productos tienen distintos grados de actividad antiviral y se estudian por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La ribavirina monofosfato es única entre los análogos de nucleósidos debido a su actividad antiviral de amplio espectro. Los compuestos similares incluyen:

Tiazofurina: Un análogo de la ribavirina que es inactivo contra los virus pero tiene potentes propiedades anticancerígenas.

Ácido micofenólico: Un compuesto que inhibe la IMPDH y tiene propiedades inmunosupresoras.

Aciclovir: Un análogo de nucleósido utilizado para tratar infecciones por herpesvirus.

La this compound se destaca por su capacidad de inhibir una amplia gama de virus de ARN y ADN, lo que la convierte en una herramienta valiosa en la terapia antiviral .

Propiedades

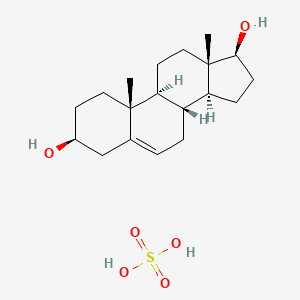

IUPAC Name |

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866026 | |

| Record name | 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-28-8 | |

| Record name | ICN 3847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)